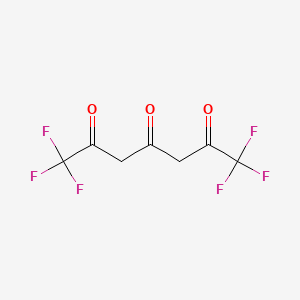

1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione

Description

Contextual Significance of Fluorinated β-Diketones and Triketones in Contemporary Chemical Research

Fluorinated β-dicarbonyl compounds, a class that includes both β-diketones and the more complex β-triketones, hold a significant position in modern chemical research. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.netresearchgate.net Specifically, the presence of highly electronegative trifluoromethyl (-CF3) groups, as seen in 1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione, imparts unique characteristics to the molecule.

One of the most studied features of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. sapub.orgacs.orglibretexts.org The strong intramolecular hydrogen bond in the enol form creates a stable six-membered ring, and the presence of electron-withdrawing fluorine atoms often shifts this equilibrium. acs.org This tautomerism is critical as the different forms can exhibit distinct biological activities and chemical reactivity. sapub.org

The ability of these compounds to act as chelating ligands for a wide range of metal ions is another area of intense research. The resulting metal complexes have applications in various fields, including as catalysts and as volatile precursors for metal-organic chemical vapor deposition (MOCVD) to create thin metal films. orgsyn.org The fluorine substituents can enhance the volatility and thermal stability of these complexes. orgsyn.org Furthermore, fluorinated β-diketones and their metal complexes have been investigated for their potential biological activities, drawing inspiration from natural products like curcuminoids which also possess a β-diketone scaffold. nih.gov In materials science, the incorporation of fluorine can lead to polymers with desirable properties such as thermal stability and chemical resistance. wikipedia.org β-Triketones are also recognized for their utility in polymer chemistry, where they can serve as "handles" for catalyst-free polymer diversification. masterorganicchemistry.com

Historical Development and Early Research on this compound

The history of this compound is rooted in the broader story of organofluorine chemistry. While fluorine-containing minerals like fluorite have been known for centuries, the isolation of elemental fluorine was only achieved in 1886 by Henri Moissan due to its extreme reactivity. nih.gov The subsequent development of methods to form carbon-fluorine bonds safely and selectively paved the way for the synthesis of complex fluorinated molecules. libretexts.org

The primary synthetic route to β-dicarbonyl compounds is the Claisen condensation, a carbon-carbon bond-forming reaction between an ester and another carbonyl compound in the presence of a strong base. wikipedia.org This method was adapted for the synthesis of fluorinated analogues. A pivotal moment in this field was the work of J. C. Reid and M. Calvin in 1950, who reported the synthesis of several new β-diketones containing the trifluoromethyl group. acs.org Their work detailed the Claisen condensation of ketones with ethyl trifluoroacetate (B77799), establishing a fundamental methodology for creating these valuable compounds. sapub.orgacs.org

The synthesis of this compound is a direct extension of this historical method. It is prepared through a double Claisen-type condensation. The reaction involves treating acetone (B3395972) with two equivalents of an ester bearing a trifluoromethyl group, such as ethyl trifluoroacetate, in the presence of a suitable base like sodium methoxide. sapub.org In this reaction, the central acetone molecule is acylated twice by the fluorinated ester, yielding the target β-triketone structure.

Table 1: Simplified Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Product |

| Acetone | Ethyl trifluoroacetate (2 equiv.) | Sodium methoxide | This compound |

Structural Classifications and Nomenclature of Related Fluorinated Polycarbonyl Compounds

The systematic naming and classification of this compound follows established IUPAC rules and chemical conventions.

Nomenclature: The IUPAC name is derived by identifying the parent carbon chain and the principal functional groups.

The longest carbon chain containing the maximum number of principal functional groups is a seven-carbon chain, hence "heptane".

The molecule contains three ketone functional groups (C=O) at positions 2, 4, and 6, leading to the suffix "-2,4,6-trione".

There are two trifluoromethyl groups, one at each end of the chain. Each group consists of three fluorine atoms on the first and seventh carbon atoms. This is denoted by the prefix "1,1,1,7,7,7-Hexafluoro-".

Combining these parts gives the full systematic name: This compound . The non-fluorinated parent compound is known as 2,4,6-Heptanetrione or diacetylacetone.

Structural Classification: This compound can be classified in several ways based on its structural features:

β-Triketone: The term "β" (beta) in this context refers to the position of the carbonyl groups relative to each other. In a β-dicarbonyl system, the two carbonyls are separated by a single carbon atom (the α-carbon). In this triketone, the carbonyls at C2 and C4 are in a β-relationship, as are the carbonyls at C4 and C6.

Polyketone: More broadly, it is a polyketone, a molecule containing multiple ketone functionalities.

Polyfluorinated Compound: It is classified as a polyfluorinated organic compound because it contains multiple carbon-fluorine bonds but is not perfluorinated (where all hydrogens on the carbon skeleton are replaced by fluorine). researchgate.net This distinction is important, as the properties of polyfluorinated substances can differ significantly from their perfluorinated or non-fluorinated counterparts. orgsyn.org

A crucial structural aspect, as mentioned earlier, is its capacity for keto-enol tautomerism. The molecule can exist in multiple enolic forms where a proton from a methylene (B1212753) group (C3 or C5) moves to an adjacent carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond.

Table 2: Keto-Enol Tautomerism in β-Dicarbonyls

| Tautomer | Key Structural Feature | Stability Factor |

| Diketo Form | Contains two separate C=O groups. | Typically less stable in non-polar solvents. |

| Enol Form | Contains a C=C double bond and an -OH group. | Stabilized by an intramolecular hydrogen bond, forming a pseudo-aromatic ring. |

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F6O3/c8-6(9,10)4(15)1-3(14)2-5(16)7(11,12)13/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYCFRMFDLHBBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CC(=O)C(F)(F)F)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1,1,7,7,7 Hexafluoroheptane 2,4,6 Trione

Established Synthetic Pathways and Chemical Precursors

The primary route for synthesizing 1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione involves the condensation of appropriate chemical precursors. The key starting materials for this synthesis are ethyl trifluoroacetate (B77799) and acetone (B3395972).

Claisen-Type Double Condensation Approaches

The reaction can also be approached by the acylation of the corresponding 1,3-diketone, 1,1,1-trifluoropentane-2,4-dione, with ethyl trifluoroacetate. researchgate.net This step-wise approach highlights the formation of the triketone structure through sequential acylation reactions.

Role of Lithium Hydride and Other Bases in Acylation Processes

The choice of base is critical for the success of the condensation reaction. Strong bases are required to deprotonate the weakly acidic α-hydrogens of acetone, thereby generating the reactive enolate intermediate. While various strong bases can be employed in Claisen condensations, lithium hydride (LiH) has been demonstrated to be effective for the synthesis of symmetrical polyfluoroalkyl-1,3,5-triketones, including this compound. researchgate.net

In these syntheses, lithium hydride serves as the condensing agent, facilitating the reaction between the ketone and the fluorinated ester. researchgate.net The use of an excess of lithium hydride is often necessary to drive the reaction to completion. researchgate.net The reaction is typically carried out in low-polar aprotic solvents such as THF, monoglyme, or 1,4-dioxane. researchgate.net

Preparative Scale Synthesis and Optimization Strategies

A preparative scale synthesis of this compound has been developed, providing a convenient and effective method to obtain this compound. researchgate.net The synthesis involves the direct condensation of acetone with ethyl trifluoroacetate.

For the synthesis of symmetrical triketones like this compound starting from acetone, the optimal molar ratio of reagents has been determined. The maximum yields are typically achieved when the ratio of the starting β-diketone (or acetone), alkyl polyfluorocarboxylate, and lithium hydride is 1:2.4:4. researchgate.net When starting from the corresponding 1,3-diketone, a ratio of 1:1.2:3 is recommended. researchgate.net The yield of the final product is also influenced by the length of the perfluoroalkyl chain. researchgate.net

| Compound | Yield (%) | Boiling Point (°C/Torr) | Melting Point (°C) |

|---|---|---|---|

| This compound (2a) | 50 | - | - |

| 1,1,2,2,8,8,9,9-Octafluorononane-3,5,7-trione (2b) | 76 | 106-107 | 24-25 |

Formation of Hydrates and Anhydrous Compound Isolation

A notable characteristic of the synthesis of this compound is the formation of a stable hydrate. When the reaction is carried out with reactants having CF3 substituents, the formation of the triketone is often accompanied by its cyclic hydrate, 2,6-bis(trifluoromethyl)-2,6-dihydroxytetrahydropyran-4-one. researchgate.net

Tautomeric Equilibria and Structural Dynamics

Keto-Enol Tautomerism Investigations

The presence of two trifluoromethyl groups significantly influences the electronic properties of the dicarbonyl moieties, favoring the formation of enol forms. Investigations show that fluorinated β-dicarbonyl compounds predominantly exist as enol tautomers, stabilized by strong intramolecular hydrogen bonds. researchgate.netemerginginvestigators.org

The position of the keto-enol equilibrium is highly sensitive to the solvent environment. nih.gov Generally, for β-dicarbonyl compounds, an increase in solvent polarity shifts the equilibrium toward the keto tautomer. researchgate.net This is because polar, protic solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto form and disrupt the intramolecular hydrogen bond that stabilizes the enol tautomer. emerginginvestigators.orgresearchgate.net In aprotic solvents, a positive correlation between solvent polarity and the proportion of the keto form has also been observed. emerginginvestigators.org

For fluorinated triketides similar to 1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione, studies in deuterated chloroform (B151607) (CDCl₃), a non-polar solvent, indicate an exclusive existence in the enol tautomeric form. researchgate.net However, in more polar solvents like deuterated dimethyl sulfoxide (B87167) ([D₆]DMSO), the equilibrium can shift, leading to the observation of other species, including hydrated forms. researchgate.net The general principle holds that nonpolar solvents favor the intramolecularly hydrogen-bonded enol form, while polar solvents favor the more polar keto or solvated species. nih.gov

| Solvent | Predominant Form (Related Compounds) | Governing Factor |

|---|---|---|

| Non-polar (e.g., CDCl₃) | Enol | Stabilization via intramolecular hydrogen bonding. researchgate.netemerginginvestigators.org |

| Polar Aprotic (e.g., [D₆]DMSO) | Equilibrium with Keto/Hydrated/Cyclic Forms | Disruption of intramolecular H-bond; solvation of polar keto groups. researchgate.netresearchgate.net |

| Polar Protic | Keto (Generally Favored) | Strong intermolecular hydrogen bonding with solvent. researchgate.net |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for identifying and quantifying tautomeric forms.

NMR Spectroscopy: Both ¹H and ¹⁹F NMR are invaluable for studying fluorinated compounds. researchgate.net In the case of this compound and its analogues, the chemical shifts of the protons and fluorine atoms are distinct for the keto and enol forms. The enolic proton, involved in a strong hydrogen bond, typically appears as a broad signal at a characteristic downfield shift in the ¹H NMR spectrum. The presence of a single set of signals for the trifluoromethyl groups in solvents like CDCl₃ confirms the existence of a single, symmetric enol tautomer. researchgate.net The use of lanthanide shift reagents can also aid in the conformational analysis of related fluorinated carbonyl compounds. rsc.org

IR Spectroscopy: IR spectroscopy provides clear evidence for the functional groups present in each tautomer. The enol form is characterized by a broad O-H stretching band, typically in the 3200-2500 cm⁻¹ region, indicative of a strong intramolecular hydrogen bond, and a C=O stretching frequency that is lowered due to conjugation. The keto form, conversely, would show sharp C=O stretching bands at higher wavenumbers (typically >1700 cm⁻¹) and the absence of the broad O-H band. Computed IR spectra, which account for different conformers, can be compared with experimental data to confirm structural assignments. nih.gov

Ring-Chain Tautomerism and Cyclic Adduct Formation

Beyond simple keto-enol tautomerism, this compound also displays ring-chain tautomerism. researchgate.net This involves an intramolecular nucleophilic attack of an enolic hydroxyl group onto one of the ketone carbonyls, leading to the formation of a cyclic hemiketal.

Studies on the compound and its close analogues have shown that in highly polar and hydrogen-bond-accepting solvents like [D₆]DMSO, they can exist exclusively as their cyclic hemiketals. researchgate.net Furthermore, the initial synthesis of this compound often yields a solid monohydrate, which can be considered a stable cyclic adduct formed by the addition of a water molecule across the carbonyl groups. researchgate.net This propensity to form cyclic structures is a key feature of its chemistry, distinguishing it from simpler β-diketones. researchgate.netresearchgate.net

Conformational Analysis of Enolic and Ketonic Forms

The conformational preferences of the enolic and ketonic forms are dictated by the steric and electronic effects of the bulky and highly electronegative trifluoromethyl groups. Fluorine substitution is known to have a profound impact on molecular conformation. nih.gov

For the enolic form, a planar, six-membered ring is formed via the intramolecular hydrogen bond. This conformation is highly stable. The orientation of the trifluoromethyl groups relative to this plane is a key conformational variable.

Chemical Reactivity and Derivatization Strategies

Reactions with Nucleophilic Reagents

The highly electrophilic nature of the carbonyl carbons in 1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione makes it readily susceptible to attack by a wide range of nucleophiles. These reactions often proceed with a high degree of regioselectivity, dictated by the electronic effects of the trifluoromethyl groups.

Cyclocondensation Reactions with Amines and Related Nitrogen Heterocycles

This compound and its derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocycles through cyclocondensation reactions. The reaction with primary amines and other binucleophiles serves as a powerful tool for constructing complex molecular architectures.

For instance, the reaction of hexafluorodehydroacetic acid, a closely related precursor, with primary aromatic amines leads to the formation of 2,6-bis(trifluoromethyl)-4-pyridones. mdpi.com This transformation involves the initial nucleophilic attack of the amine on the carbonyl groups, followed by cyclization and dehydration to yield the pyridone ring system. When binucleophiles such as o-phenylenediamine (B120857) or phenylhydrazine (B124118) are employed, further cyclization can occur, leading to the formation of more complex fused heterocyclic systems like benzodiazepines and pyrazoles. mdpi.comresearchgate.net

A notable example of the regioselectivity in these reactions is the synthesis of pyrazolo[1,5-c]pyrimidines. The reaction of ethyl 7,7,7-trifluoro-2,4,6-trioxoheptanoate, an ester analog of the title compound, with aminoguanidine (B1677879) yields 2-trifluoromethyl-pyrazolo[1,5-c]pyrimidines. researchgate.net This outcome is attributed to the initial attack of the more nucleophilic nitrogen of the hydrazine (B178648) fragment of aminoguanidine at the C-6 carbonyl group, which is rendered highly electrophilic by the adjacent trifluoromethyl group. Subsequent intramolecular cyclization and condensation lead to the final heterocyclic product. researchgate.net

Table 1: Examples of Cyclocondensation Reactions

| Reactant with this compound or its analog | Product Type | Reference |

|---|---|---|

| Primary Aromatic Amines | 2,6-bis(trifluoromethyl)-4-pyridones | mdpi.com |

| o-Phenylenediamine | Benzodiazepine derivatives | researchgate.net |

| Phenylhydrazine | Pyrazole derivatives | researchgate.net |

| Aminoguanidine | 2-Trifluoromethyl-pyrazolo[1,5-c]pyrimidines | researchgate.net |

Formation of Polyfunctional and Heterocyclic Compounds

The reactivity of this compound extends beyond simple cyclocondensations to the formation of a diverse array of polyfunctional and heterocyclic compounds. Its ability to act as a trifunctional electrophile makes it a key starting material for the synthesis of molecules with multiple reactive centers.

The synthesis of fluorinated merocyanine (B1260669) dyes is a testament to the utility of the heterocyclic scaffolds derived from this trione (B1666649). The 2,6-bis(trifluoromethyl)-4-pyridones, formed from the reaction with primary amines, can undergo Knoevenagel condensation with active methylene (B1212753) compounds to produce these dyes. mdpi.comresearchgate.net This demonstrates a sequential derivatization strategy where the initial cyclocondensation product is further functionalized.

The reaction with different binucleophiles underscores the versatility in accessing various heterocyclic cores. As mentioned, reactions with hydrazine derivatives lead to pyrazoles, while diamines can yield seven-membered rings like benzodiazepines. researchgate.net These reactions highlight the role of the nucleophile in directing the reaction pathway towards different, often complex, heterocyclic systems.

Halogenation and Other Electrophilic Transformations

The enol and enolate forms of this compound are key intermediates in its electrophilic transformations, particularly halogenation. While specific studies on the halogenation of this exact trione are not extensively documented, the general reactivity of β-diketones provides a framework for understanding its behavior.

Direct halogenation of β-diketones is a well-established method for the synthesis of α-halo derivatives. researchgate.net Reagents such as elemental chlorine or bromine can react with the enol form of the diketone to introduce a halogen atom at the central carbon (C-3 and/or C-5).

For more controlled and regioselective halogenation, particularly at less reactive positions, alternative strategies have been developed. One such method involves the formation of a BF2 complex of the β-diketone. nih.govfigshare.com This complexation can alter the reactivity of the molecule, allowing for selective halogenation at positions that are otherwise difficult to functionalize. For example, this strategy has been used for the γ-halogenation of certain β-diketones. nih.govfigshare.com

The general reaction for the α-halogenation of a β-diketone can be represented as follows:

R-CO-CH₂-CO-R' + X₂ → R-CO-CHX-CO-R' + HX

Where X is a halogen. In the case of this compound, the reaction would likely occur at the C-3 and C-5 positions.

Mechanistic Investigations of Key Reaction Pathways

The reaction pathways of this compound are governed by the strong electron-withdrawing nature of the two trifluoromethyl groups. These groups enhance the acidity of the methylene protons and increase the electrophilicity of the carbonyl carbons, thereby influencing both the tautomeric equilibrium and the regioselectivity of nucleophilic attack.

Mechanistic studies on related fluorinated β-dicarbonyl compounds have shed light on the factors controlling their reactivity. The regioselectivity of nucleophilic attack is a critical aspect. In the reaction of ethyl 7,7,7-trifluoro-2,4,6-trioxoheptanoate with aminoguanidine, the initial attack occurs at the C-6 carbonyl, which is activated by the adjacent CF₃ group. researchgate.net This regiochemical preference is a direct consequence of the electronic effects of the fluorine atoms.

Furthermore, the tautomeric equilibrium between the keto and enol forms plays a crucial role in the reactivity of β-dicarbonyl compounds. mdpi.com The presence of strong intramolecular hydrogen bonds in the enol form can influence which carbonyl group is more susceptible to nucleophilic attack. In asymmetric β-diketones, the position of this equilibrium can be influenced by the substituents. mdpi.com For this compound, the enol form is expected to be significant, and its reactivity will be a composite of the reactivities of the different tautomers present in solution.

The influence of fluorine atoms on the reactivity of adjacent functional groups is a well-studied phenomenon, often referred to as the "fluorine effect". beilstein-journals.org In the context of nucleophilic substitution reactions, the presence of fluorine can have a profound impact on the stability of intermediates and transition states, thereby affecting both the rate and stereochemical outcome of the reaction. beilstein-journals.org These principles are fundamental to understanding the chemical behavior of this compound.

In-depth Analysis of this compound in Coordination Chemistry

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research pertaining to the coordination chemistry of the compound This compound . Searches for its synthesis, ligand properties, and metal complexes have not yielded direct results for this specific trione.

The field of coordination chemistry extensively covers fluorinated β-diketones, such as 1,1,1,5,5,5-hexafluoroacetylacetonate (hfac) and 1,1,1-trifluoroacetylacetonate (tfac), which are structurally related to the requested compound. mdpi.comnih.govmdpi.com These ligands are well-studied for their ability to form stable complexes with a wide array of metals, including transition metals, lanthanides, and actinides. nih.govmdpi.comrsc.orgelsevierpure.com The principles governing their coordination behavior, including chelation modes and the electronic effects of fluorine substitution, are well-documented. mdpi.comrsc.org

However, the specific structural features of this compound, particularly its three carbonyl groups and terminal trifluoromethyl substituents, would be expected to confer unique ligand properties. Without dedicated studies, any discussion on its chelation modes, the stability of its metal complexes, or the formation of heterometallic systems would be purely speculative and fall outside the requested scope of providing scientifically accurate content focused solely on this compound.

Therefore, this article cannot be generated as per the provided outline due to the lack of specific research data for this compound in the public domain.

Coordination Chemistry and Metal Complexation

Design and Formation of Heterometallic Systems

Bi- and Polynuclear Architectures

The ability of polydentate ligands to bridge multiple metal centers is a cornerstone of modern coordination chemistry, leading to the formation of bi- and polynuclear complexes with unique structural and functional properties. However, specific studies detailing the synthesis and structural characterization of such architectures using 1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione as a bridging ligand are not readily found in the surveyed literature. The potential for the three carbonyl groups of the deprotonated ligand to coordinate to multiple metal ions exists in principle, but explicit examples remain elusive.

Ligands with Additional Coordination Centers for Multi-metallic Assemblies

The strategic design of ligands often involves incorporating additional donor sites to facilitate the assembly of complex multi-metallic structures. This can involve appending moieties such as pyridyl, carboxylate, or other coordinating groups to the primary ligand scaffold. A review of available research did not yield specific examples of this compound being functionalized with such additional coordination centers for the targeted synthesis of multi-metallic assemblies.

Electronic and Magnetic Properties of Metal Complexes

Single-Molecule Magnet (SMM) Behavior in Dysprosium(III) Complexes

The field of single-molecule magnets (SMMs) is heavily focused on lanthanide ions, particularly Dysprosium(III), due to their large magnetic anisotropy. This property, arising from the interaction of the ion's 4f electrons with the crystal field imposed by the surrounding ligands, can lead to a significant energy barrier for the reversal of magnetization. Numerous Dy(III) complexes have been shown to exhibit SMM behavior, with relaxation of magnetization occurring through mechanisms like Orbach, Raman, and quantum tunneling processes. nih.gov The design of the coordination sphere is critical in maximizing the energy barrier and blocking temperature. nih.govcolostate.edu However, specific investigations into the SMM properties of Dysprosium(III) complexes with this compound are not described in the available scientific literature. Research in this area tends to focus on other ligand systems, such as those involving organometallic or different oxygen/nitrogen donor ligands.

Luminescence and Photophysical Properties of Lanthanide Complexes

Lanthanide ions are known for their characteristic sharp, line-like emission spectra, which are a result of Laporte-forbidden 4f-4f electronic transitions. nih.gov Direct excitation of these transitions is inefficient. Consequently, lanthanide complexes are often designed with organic ligands that act as "antennas." These chromophoric ligands absorb light efficiently and transfer the energy to the lanthanide ion, which then luminesces. This process is known as sensitized luminescence.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione in solution. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a multi-faceted investigation of its molecular framework and dynamic behavior.

¹⁹F NMR Chemical Shift Variability and Environmental Effects

The ¹⁹F NMR spectrum of this compound is particularly informative due to the presence of two trifluoromethyl (CF₃) groups. The chemical shift of the fluorine nuclei is highly sensitive to the surrounding electronic environment, making ¹⁹F NMR an excellent probe for studying intermolecular interactions and solvent effects.

The chemical shift of the CF₃ groups in fluorinated β-dicarbonyl compounds is influenced by factors such as solvent polarity and the formation of hydrogen bonds. In nonpolar solvents, these compounds predominantly exist in their keto-enol tautomeric forms, stabilized by intramolecular hydrogen bonding. However, in polar protic solvents like ethanol, this intramolecular hydrogen bonding can be disrupted, leading to a shift in the tautomeric equilibrium towards the diketo form. This change in the electronic environment around the CF₃ groups results in a discernible change in the ¹⁹F NMR chemical shifts. For instance, studies on related trifluoromethyl-β-diketones show that the ¹⁹F NMR resonance for the CF₃ group typically ranges from -76 to -78 ppm in nonpolar solvents.

Furthermore, the interaction of the fluoride (B91410) ion with different solvents has been shown to cause a wide range of chemical shifts, spanning approximately 70 ppm. This significant solvent dependency is attributed to varying amounts of solvent-induced paramagnetic shielding. While specific data for this compound in a range of solvents is not extensively documented in the provided search results, the general principles observed for similar fluorinated compounds suggest that its ¹⁹F NMR spectrum would exhibit significant variability depending on the solvent environment.

¹H and ¹³C NMR for Detailed Structural Elucidation and Tautomerism Studies

¹H and ¹³C NMR spectroscopy are indispensable for the complete structural assignment and for investigating the tautomeric equilibrium of this compound. The molecule can exist in several tautomeric forms, primarily the triketo form and various enol forms. The equilibrium between these tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.

In deuterated chloroform (B151607) (CDCl₃), a common NMR solvent, the compound primarily exists as the dienol tautomer. The ¹H NMR spectrum would be expected to show a characteristic signal for the enolic protons, as well as signals for the methylene (B1212753) protons. The ¹³C NMR spectrum provides even more detailed information, with distinct resonances for the carbonyl carbons, the enolic carbons, and the carbons of the CF₃ groups. The coupling between the carbon and fluorine atoms (¹³C-¹⁹F coupling) provides additional structural confirmation.

For example, in a study of trifluoroacetaldehyde (B10831) p-tolylhydrazone, the tautomeric equilibrium was investigated in various solvents using ¹H NMR spectroscopy, revealing a strong dependence of the tautomeric ratio on solvent polarity. Similarly, for this compound, the relative intensities of the NMR signals corresponding to the different tautomers can be used to determine their populations under different conditions.

Table 1: Representative NMR Data for Tautomers of Fluorinated β-dicarbonyls

| Nucleus | Tautomer | Chemical Shift (ppm) | Multiplicity |

| ¹H | Keto-enol | 13-15 | br s (enolic OH) |

| ¹H | Keto-enol | ~6.0 | s (vinylic CH) |

| ¹H | Diketo | ~4.0 | s (CH₂) |

| ¹³C | Keto-enol | 180-200 | C=O |

| ¹³C | Keto-enol | ~90 | =C-O |

| ¹³C | Diketo | ~205 | C=O |

| ¹³C | Diketo | ~50 | CH₂ |

| ¹⁹F | Keto-enol | -76 to -78 | s |

Note: This table provides typical chemical shift ranges for related fluorinated β-dicarbonyl compounds and is intended to be illustrative. Specific values for this compound may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Bonds and Functional Groups

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, providing a "fingerprint" of the functional groups present. mdpi.com For this compound, these techniques are particularly useful for identifying the characteristic stretching and bending vibrations of the carbonyl (C=O), carbon-carbon (C-C), and carbon-fluorine (C-F) bonds. mdpi.com

The IR spectrum of a β-diketone is characterized by strong absorption bands corresponding to the C=O stretching vibrations. In the triketo form, multiple C=O stretching bands would be expected. In the enol forms, the presence of intramolecular hydrogen bonding typically leads to a broadening and shifting of the C=O and O-H stretching bands to lower frequencies. The C-F stretching vibrations give rise to strong absorptions in the region of 1100-1300 cm⁻¹.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. Vibrations that are symmetric and involve a change in polarizability are typically strong in the Raman spectrum. For instance, the symmetric stretching of the C-C backbone and certain modes of the CF₃ groups would be expected to be prominent in the Raman spectrum of this compound.

While specific, fully assigned IR and Raman spectra for this compound are not detailed in the provided search results, analysis of related fluorinated compounds provides a basis for interpretation. For instance, the vibrational spectra of hexafluoroethane (B1207929) have been extensively studied, providing a reference for the C-F and C-C vibrations. spectrabase.comias.ac.in

Table 2: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (enolic) | Stretching | 3200-2500 (broad) |

| C-H (methylene) | Stretching | 2960-2850 |

| C=O (keto) | Stretching | 1740-1700 |

| C=O (enolic, H-bonded) | Stretching | 1650-1550 |

| C=C (enolic) | Stretching | 1600-1500 |

| C-F | Stretching | 1300-1100 (strong) |

X-ray Diffraction Studies of Solid-State Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, offering a static picture of the molecule in the solid state.

Crystal Structure Determination of the Triketone and Its Hydrates

The solid-state structure of this compound and its hydrated forms is of significant interest. In the solid state, the compound is likely to exist in one of its more stable tautomeric forms, and the crystal packing will be influenced by intermolecular forces such as hydrogen bonding and dipole-dipole interactions. The presence of water molecules in a hydrated crystal can lead to the formation of extensive hydrogen-bonding networks, which can significantly influence the conformation of the triketone molecule. nih.gov

While a specific crystal structure determination for this compound or its hydrates was not found in the provided search results, the general methodology for such a study would involve growing single crystals of the compound and analyzing them using a single-crystal X-ray diffractometer. The resulting diffraction pattern is then used to solve and refine the crystal structure, yielding precise atomic coordinates.

Structural Analysis of Metal-Triketonate Complexes

This compound, in its deprotonated enolate form, is an excellent ligand for forming stable complexes with a wide range of metal ions. The structural analysis of these metal-triketonate complexes by X-ray diffraction reveals the coordination geometry around the metal center and the bonding interactions between the metal and the ligand.

Lanthanide complexes with β-diketonate ligands are of particular interest due to their applications in areas such as luminescence and catalysis. The coordination number and geometry of the lanthanide ion in these complexes can vary depending on the specific lanthanide and the stoichiometry of the complex. For instance, X-ray crystal structures of lanthanide complexes with the macrocyclic ligand 15-crown-5 (B104581) and trifluoroacetate (B77799) show a nine-coordinate praseodymium ion. rsc.org In another example, lanthanide metallocene complexes with a bidentate (hpp)¹⁻ ligand exhibit isomorphous structures regardless of the metal's size. nih.gov

The crystal structure of a metal complex with this compound would provide key information on how the triketonate ligand coordinates to the metal center, including which oxygen atoms are involved in bonding and the resulting chelate ring conformation. This information is crucial for understanding the properties and reactivity of these complexes. While specific structures with this ligand are not detailed in the provided results, studies on related lanthanide trifluoroacetate complexes prepared from hexafluoroacetylacetone (B74370) provide insight into the types of structures that can be formed. researchgate.net

Table 3: Common Coordination Geometries in Lanthanide Complexes

| Coordination Number | Geometry |

| 8 | Square Antiprism, Dodecahedron |

| 9 | Tricapped Trigonal Prism, Capped Square Antiprism |

| 10 | Bicapped Square Antiprism |

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for the molecular characterization of "this compound," providing essential information about its molecular weight and structural features through the analysis of its fragmentation patterns under ionization. While detailed experimental mass spectra for this specific compound are not widely published, a predictive analysis based on the principles of mass spectrometry and the known behavior of analogous fluorinated β-diketones and related structures allows for the elucidation of its probable fragmentation pathways.

Upon introduction into a mass spectrometer, typically using a technique such as electron ionization (EI), the this compound molecule is expected to form a molecular ion ([M]⁺). Due to the presence of highly electronegative fluorine atoms and multiple carbonyl groups, this molecular ion is anticipated to be relatively unstable and prone to extensive fragmentation.

The fragmentation of organofluorine compounds is often directed by the stability of the resulting carbocations and neutral losses. The presence of trifluoromethyl (CF₃) groups significantly influences the fragmentation cascade. The most prominent fragmentation pathways are predicted to involve the cleavage of carbon-carbon bonds adjacent to the carbonyl groups and the loss of stable neutral molecules such as carbon monoxide (CO) and the trifluoromethyl radical (•CF₃).

Key predicted fragmentation processes for this compound include:

Loss of a Trifluoromethyl Radical: A primary and highly favorable fragmentation step is the cleavage of a C-C bond to release a trifluoromethyl radical (•CF₃), a relatively stable radical. This would result in a significant fragment ion.

Decarbonylation: The sequential loss of carbon monoxide (CO) molecules from the trione (B1666649) backbone is another expected major fragmentation route. This is a common pathway for compounds containing multiple carbonyl functionalities.

Combined Losses: Combinations of these primary fragmentation steps will lead to a series of smaller fragment ions. For instance, the initial loss of a •CF₃ radical could be followed by one or more decarbonylation steps.

The resulting mass spectrum would, therefore, be a complex pattern of peaks, with the most abundant signals corresponding to the most stable fragment ions. The accurate mass measurement of the molecular ion, if observed, can be used to confirm the elemental composition of the parent molecule.

The following interactive data table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound.

| Predicted Fragment Ion | Proposed Formula | m/z (Nominal Mass) | Fragmentation Pathway |

| [C₇H₂F₆O₃]⁺ | C₇H₂F₆O₃ | 248 | Molecular Ion |

| [C₆H₂F₃O₃]⁺ | C₆H₂F₃O₃ | 179 | [M - CF₃]⁺ |

| [C₆H₂F₆O₂]⁺ | C₆H₂F₆O₂ | 220 | [M - CO]⁺ |

| [C₅H₂F₃O₂]⁺ | C₅H₂F₃O₂ | 151 | [M - CF₃ - CO]⁺ |

| [C₅H₂F₆O]⁺ | C₅H₂F₆O | 192 | [M - 2CO]⁺ |

| [C₄H₂F₃O]⁺ | C₄H₂F₃O | 123 | [M - CF₃ - 2CO]⁺ |

| [CF₃]⁺ | CF₃ | 69 | Trifluoromethyl Cation |

| [CF₃CO]⁺ | C₂F₃O | 97 | Trifluoroacetyl Cation |

This predictive fragmentation analysis serves as a foundational guide for the interpretation of experimental mass spectra of this compound and aids in its structural confirmation and differentiation from related fluorinated compounds.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure

The structure of 1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione is characterized by a heptane (B126788) chain with three ketone groups at positions 2, 4, and 6, and two trifluoromethyl groups at positions 1 and 7. The presence of the highly electronegative fluorine atoms significantly influences the electronic distribution within the molecule.

In coordination chemistry, this compound (abbreviated as H2hfht) has been used as a primary ligand. In such complexes, the dianion form (hfht) exhibits a strong conjugated nature. rsc.org This conjugation is a key feature of its electronic structure, which can be computationally modeled to understand its coordinating behavior.

Prediction of Tautomeric Preferences and Energy Barriers

A crucial aspect of β-dicarbonyl and β-triketone chemistry is their existence in tautomeric forms, primarily the keto and enol forms. For this compound, the presence of multiple carbonyl groups allows for various tautomeric possibilities, including keto-enol and enol-enol forms.

Computational studies on related trifluoromethyl-β-diketones have shown that the equilibrium between tautomers is influenced by factors such as the solvent and the electronic nature of the substituents. scispace.com Quantum-chemical calculations are employed to estimate the relative stability of these tautomers in the gas phase. researchgate.net For instance, in similar molecules, polar solvents can shift the tautomeric equilibrium towards the diketo form. scispace.com The enol form is often stabilized by intramolecular hydrogen bonding. scispace.com

Modeling of Electronic Structure and Reactivity Pathways

The electronic structure of this compound is significantly impacted by the trifluoromethyl groups. These electron-withdrawing groups enhance the acidity of the methylene (B1212753) protons and influence the reactivity of the carbonyl groups.

The compound has been synthesized through the condensation of acetone (B3395972) with methyl perfluorocarboxylates in the presence of a base like lithium hydride. researchgate.net In some cases, the formation of the triketone is accompanied by its cyclic hydrate, 2,6-bis(trifluoromethyl)-2,6-dihydroxytetrahydropyran-4-one. researchgate.net Understanding the reaction mechanism and the stability of such hydrates can be aided by computational modeling of the reaction pathways.

The reactivity of this compound is also evident in its use as a ligand in the synthesis of coordination complexes, such as with dysprosium(III) to form single-molecule magnets. rsc.org The electronic properties of the ligand, which can be modeled computationally, are crucial for determining the magnetic properties of the resulting complex.

Computational Design of Novel Derivatives and Complexes

The versatility of this compound as a building block opens up possibilities for the computational design of new molecules with tailored properties. By modifying the core structure, novel derivatives with specific electronic, chemical, or physical characteristics can be conceptualized.

For example, computational methods can be used to predict the properties of new coordination complexes formed with different metal ions. These models can help in designing complexes with desired magnetic or catalytic properties. The initial use of this triketone ligand in 4f coordination chemistry has already led to the creation of dinuclear complexes with interesting magnetic behaviors. rsc.orgresearchgate.net

Furthermore, computational screening of potential derivatives can guide synthetic efforts towards compounds with enhanced bioactivity or material science applications, building upon the known reactivity and structural features of the parent molecule. scispace.com

Applications in Advanced Materials and Chemical Technologies

Precursor in Chemical Vapor Deposition (CVD) for Material Fabrication

Chemical Vapor Deposition (CVD) is a versatile technique used to produce high-quality thin films and coatings on various substrates. The choice of precursor is critical to the success of the CVD process, with desirable properties including sufficient volatility, thermal stability to prevent premature decomposition, and clean decomposition pathways. Metal β-diketonates, particularly those with fluorinated ligands like 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione, are often excellent candidates for CVD precursors. azonano.com

The presence of the trifluoromethyl groups in this compound enhances the volatility of its metal chelates compared to non-fluorinated analogues. This increased volatility allows for efficient transport of the precursor in the gas phase to the heated substrate at lower temperatures, which can be advantageous for temperature-sensitive substrates. harvard.edu Furthermore, these fluorinated β-diketonate complexes often exhibit good thermal stability, ensuring that decomposition occurs primarily on the substrate surface, leading to the formation of uniform and high-purity films. azonano.com

While specific studies detailing the use of this compound in CVD are not extensively documented in readily available literature, the principles governing the use of similar fluorinated β-diketonates, such as hexafluoroacetylacetonate (hfac), are well-established. For instance, metal-organic chemical vapor deposition (MOCVD) utilizes metal-organic compounds as precursors to create thin films of metals and metal oxides. azonano.com The general mechanism involves the volatilization of the precursor, its transport to the reaction chamber, and subsequent decomposition on the heated substrate to form the desired film.

Table 1: Properties of Fluorinated β-Diketonate Precursors for CVD

| Property | Advantage for CVD | Reference |

| High Volatility | Enables efficient mass transport at lower temperatures. | azonano.comharvard.edu |

| Thermal Stability | Prevents premature decomposition in the gas phase. | azonano.com |

| Clean Decomposition | Leads to high-purity films with minimal contamination. | uni-saarland.de |

| Tunable Properties | Ligand modification allows for fine-tuning of precursor properties. | harvard.edu |

Building Block for Functional Polymers and Organic Frameworks

The incorporation of fluorine-containing moieties into polymers and organic frameworks can lead to materials with unique and desirable properties, such as enhanced thermal stability, chemical resistance, and specific surface properties like hydrophobicity. This compound can serve as a valuable building block in the synthesis of such functional materials.

In the realm of functional polymers, monomers derived from or containing the hexafluoroheptanetrione structure can be polymerized to yield polymers with tailored characteristics. The introduction of perfluoroalkyl groups can significantly alter the properties of the resulting polymer, including increasing its glass transition temperature and enhancing its solubility in specific solvents. researchgate.net

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. Fluorinated MOFs (FMOFs) have garnered significant interest due to their potential for enhanced gas sorption and separation properties, as well as improved stability. researchgate.net The use of fluorinated ligands like this compound or its derivatives can introduce fluorine into the MOF structure. This can lead to a more hydrophobic pore environment, which can be advantageous for applications such as the separation of gases from humid streams. researchgate.net The electron-withdrawing nature of the trifluoromethyl groups can also influence the electronic properties of the framework and its interactions with guest molecules.

Role in the Development of Luminescent Materials

Lanthanide ions are well-known for their unique luminescent properties, including sharp emission bands and long luminescence lifetimes. However, their direct excitation is often inefficient. This limitation can be overcome by using organic ligands that act as "antennas," absorbing excitation energy and transferring it to the central lanthanide ion, which then emits light. Fluorinated β-diketones, such as this compound, are particularly effective antenna ligands for lanthanide ions. scispace.com

The strong electron-withdrawing trifluoromethyl groups in this compound can enhance the efficiency of the energy transfer process from the ligand to the lanthanide ion. This leads to brighter and more stable luminescent materials. Complexes of europium (Eu³⁺) and terbium (Tb³⁺) with fluorinated β-diketonates are of particular interest for applications in bioimaging, sensors, and lighting technologies due to their intense red and green emissions, respectively. scispace.comresearchgate.net

The specific coordination environment around the lanthanide ion, which is dictated by the structure of the β-diketonate ligand, can also influence the shape and intensity of the emission spectrum. This sensitivity to the local environment makes these complexes promising candidates for the development of responsive luminescent probes. scispace.com

Applications in Metal Extraction and Separation Science

The ability of this compound to form stable, volatile, and soluble complexes with a wide range of metal ions makes it a valuable chelating agent in metal extraction and separation science. These applications are crucial in areas such as hydrometallurgy, nuclear waste reprocessing, and analytical chemistry.

In solvent extraction, the fluorinated β-diketone is dissolved in an organic solvent, which is then brought into contact with an aqueous solution containing the metal ions to be separated. The β-diketone selectively complexes with certain metal ions, facilitating their transfer from the aqueous phase to the organic phase. The high acidity of this compound allows for the extraction of metals from more acidic solutions compared to its non-fluorinated counterparts. journalssystem.com

Supercritical fluid extraction (SFE) is an environmentally friendly separation technique that uses a supercritical fluid, typically carbon dioxide, as the solvent. The volatility and solubility of metal chelates of this compound in supercritical CO₂ are enhanced by the presence of the fluorinated groups. This allows for the efficient extraction and separation of metals from solid matrices. capes.gov.br The fluorinated nature of the complexes also contributes to their stability during the extraction process. capes.gov.br

Table 2: Comparison of Metal Extraction Techniques Using Fluorinated β-Diketonates

| Technique | Principle | Advantages of Using Fluorinated β-Diketonates | Reference |

| Solvent Extraction | Partitioning of metal chelates between immiscible aqueous and organic phases. | Enhanced extraction from acidic solutions, improved stability of complexes. | journalssystem.comdntb.gov.ua |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid as the solvent. | Increased volatility and solubility of metal chelates in supercritical CO₂, environmentally benign. | capes.gov.br |

Catalytic Applications as a Ligand in Metal-Catalyzed Reactions

In the field of catalysis, the ligand coordinated to a metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. The electronic and steric properties of the ligand can be fine-tuned to optimize the performance of the catalyst for a specific chemical transformation. While the direct use of this compound as a ligand in catalysis is not widely reported, the principles of ligand design suggest its potential in this area.

The strong electron-withdrawing nature of the trifluoromethyl groups in this compound would make the metal center more electrophilic. This increased electrophilicity can enhance the catalytic activity of the metal in certain reactions, such as Lewis acid-catalyzed transformations. The fluorinated periphery of the ligand could also create a unique reaction environment around the metal center, potentially influencing the selectivity of the catalytic reaction.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes and Sustainable Methodologies

While classical methods like the Claisen condensation are applicable for synthesizing β-diketones and their derivatives, future research should focus on developing more efficient, selective, and sustainable synthetic pathways to 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione. scribd.comresearchgate.net The synthesis of polyfluorinated acyclic β-triketones has been an area of active development, and these methodologies can be adapted and optimized. scribd.com

Key areas for investigation include:

Catalytic Approaches: Exploring novel catalysts to improve reaction yields and reduce waste. This could involve transition metal catalysis or organocatalysis, which have shown promise in the synthesis of complex carbonyl compounds.

Green Chemistry Principles: The development of synthetic routes that utilize environmentally benign solvents, reduce energy consumption, and minimize the formation of hazardous byproducts is crucial. For instance, exploring chemoenzymatic strategies could provide a sustainable pathway to fluorinated polyketides. nih.govresearchgate.net

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, leading to higher purity products and safer handling of potentially reactive intermediates.

Fluorinated Building Blocks: An efficient approach could involve the modular assembly using pre-functionalized fluorinated building blocks. mdpi.com

Exploration of New Reactivity Patterns and Selective Derivatization

The β-triketone moiety in this compound offers multiple reactive sites. A significant research avenue is the exploration of its reactivity to achieve selective functionalization, which is essential for creating a diverse range of new molecules.

Future studies should aim to:

Control Tautomeric Equilibria: Investigate the factors influencing the keto-enol tautomerism of the triketone system, as this will dictate its reactivity. The electron-withdrawing nature of the trifluoromethyl groups is expected to play a significant role.

Site-Selective Reactions: Develop methodologies for the selective chemical modification of one or more of the three carbonyl groups. This would allow for the synthesis of complex architectures with tailored properties.

"Click" Chemistry: The spontaneous condensation of β-triketones with amines to form β,β'-diketoenamines presents an opportunity for efficient polymer diversification and the creation of dynamic covalent networks under mild, catalyst-free conditions.

Heterocycle Synthesis: Utilize the polycarbonyl framework as a precursor for the synthesis of novel fluorine-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Design and Synthesis of Advanced Functional Materials Based on the Compound and Its Complexes

The ability of β-diketones to form stable complexes with a wide range of metal ions is well-documented. nih.gov This chelating ability, enhanced by the fluorinated substituents, makes this compound a prime candidate for the development of advanced functional materials. wiley-vch.deresearch.comresearchgate.net

Promising research directions include:

Luminescent Materials: The synthesis of lanthanide and transition metal complexes could lead to novel phosphorescent and fluorescent materials for applications in OLEDs, sensors, and bio-imaging. nih.govbohrium.com The trifluoromethyl groups can enhance the volatility and solubility of these complexes, which is advantageous for device fabrication. nih.gov

Functional Polymers: Incorporating the hexafluoroheptane-trione unit into polymer backbones or as pendant groups could yield materials with unique properties. man.ac.uk Research into semi-fluorinated polymers that can be chemically recycled is a growing area of interest for creating sustainable functional materials. rsc.orgk-online.com These could find use in hydrophobic coatings, specialized membranes, or as functional additives. youtube.com

Metal-Organic Frameworks (MOFs): The triketone could serve as a versatile organic linker for the construction of porous MOFs with potential applications in gas storage, separation, and catalysis.

In-depth Theoretical and Mechanistic Studies of Complex Systems

A thorough understanding of the fundamental properties and reaction mechanisms of this compound and its derivatives is essential for rational design and application.

Future theoretical and mechanistic studies should focus on:

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to investigate the electronic structure, tautomeric preferences, and spectroscopic properties of the molecule and its metal complexes. mdpi.comresearchgate.net Such studies can provide insights into reaction pathways and predict the properties of new materials.

Spectroscopic Analysis: Utilizing advanced spectroscopic techniques, such as multidimensional NMR and time-resolved spectroscopy, to probe the dynamics of complex formation, tautomerism, and excited-state processes in its derivatives and metal complexes. bohrium.commdpi.com

Kinetic Studies: Investigating the kinetics of complexation and derivatization reactions to elucidate reaction mechanisms and optimize conditions for desired transformations.

Expanding the Scope of Application in Emerging Technologies

The unique combination of fluorine content and multiple coordination sites in this compound opens up possibilities for its use in a variety of emerging technologies.

Unexplored avenues for application include:

Catalysis: Developing metal complexes that can act as catalysts for organic transformations. The electronic properties imparted by the trifluoromethyl groups could lead to catalysts with unique reactivity and selectivity.

Electronics: Investigating the potential of its metal complexes as precursors for Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) of thin films for microelectronics. mdpi.com The volatility of fluorinated β-diketonate complexes is a key advantage here. mdpi.com

Biomedical Applications: Exploring the use of the compound and its derivatives as scaffolds for the development of new therapeutic or diagnostic agents, leveraging the known biological activities of some β-diketones and the unique properties of fluorinated compounds. mdpi.comnus.edu.sg This includes potential applications as tracers for metals in biological tissues or as components in drug delivery systems. mdpi.com

Interactive Data Table: Future Research Directions for this compound

| Research Area | Key Focus | Potential Methodologies |

|---|---|---|

| Sustainable Synthesis | Develop efficient and environmentally friendly synthetic routes. | Organocatalysis, Chemoenzymatic Synthesis, Flow Chemistry |

| Selective Derivatization | Achieve site-specific functionalization of the triketone core. | Controlled Tautomerism, "Click" Chemistry, Heterocycle Synthesis |

| Advanced Materials | Create novel functional materials from the compound and its complexes. | Metal-Organic Frameworks (MOFs), Luminescent Polymers, Functional Coatings |

| Mechanistic Studies | Gain a fundamental understanding of its chemical behavior. | Density Functional Theory (DFT), Advanced Spectroscopy, Kinetic Analysis |

| Emerging Technologies | Explore applications in new and innovative fields. | Homogeneous Catalysis, Thin Film Deposition (CVD/ALD), Biomedical Scaffolds |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione in a laboratory setting?

- Methodological Answer : Fluorinated triones are typically synthesized via stepwise fluorination of diketone precursors using fluorinating agents like SF₄ or DAST. For example, analogous fluorinated ketones (e.g., 6,6,6-Trifluorohexan-3-one) employ nucleophilic substitution or oxidation of fluorinated intermediates under inert conditions . Reaction optimization should include monitoring via TLC and intermediate characterization by <sup>19</sup>F NMR to track fluorine incorporation. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : A combination of <sup>1</sup>H NMR, <sup>13</sup>C NMR, and <sup>19</sup>F NMR is essential. For example, in pyrimidine-2,4,6-trione derivatives, <sup>1</sup>H NMR peaks for aromatic protons appear at δ 7.20–7.05 ppm, while fluorinated carbons resonate at δ 115–125 ppm in <sup>13</sup>C NMR . IR spectroscopy can confirm carbonyl stretches (~1640–1698 cm⁻¹) and fluorine-related vibrations. High-resolution mass spectrometry (HRMS) should match the molecular formula (C₇F₆O₃) . Cross-referencing with databases like PubChem or NIST ensures accuracy .

Q. What safety precautions are critical when handling fluorinated triones like this compound?

- Methodological Answer : Fluorinated compounds often release toxic HF upon decomposition. Use PPE (gloves, goggles, lab coat), work in a fume hood, and maintain neutral pH during reactions to minimize HF generation. In case of inhalation, move the affected individual to fresh air and seek medical attention . Store the compound in airtight containers away from moisture and bases.

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the compound’s electron-deficient carbonyl groups and fluorine’s electron-withdrawing effects. Solvent effects (e.g., polar aprotic solvents) should be included to simulate reaction environments. Compare computed activation energies with experimental kinetics to validate nucleophilic attack pathways .

Q. What experimental strategies are effective in resolving contradictory spectral data during the characterization of fluorinated triones?

- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or impurities. Use deuterated solvents (e.g., DMSO-d₆ for enol-keto tautomer studies) and variable-temperature NMR to observe dynamic equilibria . Repetition under controlled conditions (e.g., anhydrous) and orthogonal techniques like X-ray crystallography can clarify structural ambiguities .

Q. How does the electron-withdrawing effect of fluorine substituents influence the keto-enol tautomerism in this compound?

- Methodological Answer : Fluorine’s electronegativity stabilizes the keto form by polarizing carbonyl groups. IR spectroscopy (C=O stretches at ~1698 cm⁻¹) and <sup>1</sup>H NMR (absence of enolic protons) confirm keto dominance. Compare with non-fluorinated analogs (e.g., cyclohepta-2,4,6-trienone) to quantify tautomeric shifts .

Q. What methodologies are recommended for evaluating the inhibitory activity of this compound on protein aggregation?

- Methodological Answer : Use in vitro assays like Thioflavin T fluorescence to monitor amyloid formation. Determine EC₅₀ values via dose-response curves (e.g., 3.29 μM for pyrimidine-2,4,6-trione derivatives ). Include controls (e.g., mutant SOD1 protein) and validate with SDS-PAGE or TEM to confirm inhibition .

Q. How can researchers optimize solvent systems for recrystallizing highly fluorinated triones to achieve high purity?

- Methodological Answer : Screen solvents (e.g., hexane/acetone, chloroform/ethanol) for solubility differences. Fluorinated compounds often require polar aprotic solvents (e.g., DMF) at elevated temperatures, followed by slow cooling. Monitor crystal formation via microscopy and confirm purity by melting point analysis and HPLC .

Tables for Key Data

Table 1 : Spectroscopic Benchmarks for Fluorinated Triones

| Technique | Key Observations | Reference |

|---|---|---|

| <sup>1</sup>H NMR | δ 7.20–7.05 (aromatic protons) | |

| <sup>13</sup>C NMR | δ 164.4 (C=O), 115.5 (CF₃) | |

| IR | 1640–1698 cm⁻¹ (C=O stretches) |

Table 2 : Safety Protocols for Fluorinated Compounds

| Hazard | Mitigation Strategy | Reference |

|---|---|---|

| HF Release | Neutralize with CaCO₃, use fume hood | |

| Skin Contact | Immediate rinsing with water ≥15 minutes |

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.